(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Catalog No.
S1902482
CAS No.
132873-57-5
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

CAS Number

132873-57-5

Product Name

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

IUPAC Name

(1S)-1-(4-nitrophenyl)ethanamine;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1

InChI Key

CZQQGVFHLSBEDV-RGMNGODLSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

The exact mass of the compound (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS 132873-57-5) is a highly pure (>99% ee) chiral building block and electron-deficient primary amine salt. In procurement contexts, it is prioritized for its dual utility: the strongly electron-withdrawing para-nitro group modulates the nucleophilicity of the chiral amine and the electronics of the aromatic ring, while the hydrochloride salt form ensures high aqueous solubility and prevents ambient racemization or degradation during storage. It is widely established as a benchmark material for synthesizing chiral organometallic resolving agents, acting as a stable precursor for pharmaceutical diamines, and validating enantioselective sensors.

Generic substitution of this compound fails due to strict stereochemical and electronic requirements in its downstream applications. Replacing it with the (R)-enantiomer or a racemic mixture completely inverts or nullifies the chiral recognition baseline required for calibrating enantioselective sensors[1]. Furthermore, substituting it with the more common (S)-1-phenylethylamine removes the para-nitro group, which is critical for creating electron-deficient environments in cyclopalladated resolving agents and serves as a vital 'masked' amine for late-stage reduction in pharmaceutical synthesis.

Enantioselective Affinity in Chiral Sensing

In the evaluation of fluorescent binaphthocrown ether-polythiophene conjugates, (S)-alpha-methyl-4-nitrobenzylamine hydrochloride serves as the essential chiral baseline. Spectral titration reveals a relative affinity (K_R/K_S) of 2.16, and fluorescence quenching yields a relative rate constant (k_R/k_S) of 2.23, demonstrating the host's preference for the (R)-enantiomer [1].

Evidence DimensionRelative binding affinity (K_R/K_S)
Target Compound DataK_S baseline (denominator = 1)
Comparator Or Baseline(R)-enantiomer (K_R = 2.16)
Quantified Difference2.16-fold difference in binding affinity
ConditionsSpectral titration with binaphthocrown ether-polythiophene conjugate

Procurement of the exact (S)-enantiomer is mandatory as the negative control/baseline to quantify the enantiomeric discrimination factor of novel chiral sensors.

Access to Electron-Deficient Chiral Palladacycles

The compound enables the first successful orthopalladation of a primary nitrobenzylamine, yielding chiral cyclopalladated complexes[1]. The strongly electron-withdrawing para-nitro group significantly deactivates the aromatic ring compared to standard (S)-1-phenylethylamine, requiring specific reaction conditions but ultimately yielding a highly electron-deficient chiral resolving agent for racemic mixtures.

Evidence DimensionAromatic ring electronic activation (Hammett substituent constant)
Target Compound DataStrongly deactivated (para-NO2, σ_p = +0.78)
Comparator Or Baseline(S)-1-phenylethylamine (para-H, σ_p = 0.00)
Quantified DifferenceEnables synthesis of highly electron-deficient palladacycles
ConditionsOrthopalladation to form chiral cyclopalladated resolving agents

Buyers targeting the resolution of electron-rich racemic substrates must procure this specific nitro-substituted precursor to tune the electronic properties of the resulting palladium resolving agent.

Stability and Processability as a Masked Chiral Diamine

For the synthesis of APIs requiring a chiral 1-(4-aminophenyl)ethylamine scaffold, procuring the nitro-substituted hydrochloride salt provides superior storage stability compared to the easily oxidized aniline free base [1]. The nitro group acts as a stable, masked amine that can be quantitatively reduced (e.g., via iron powder or catalytic hydrogenation) post-functionalization of the primary amine, minimizing degradation-related yield losses in multi-step syntheses.

Evidence DimensionPrecursor storage stability and oxidation resistance
Target Compound DataStable, oxidation-resistant nitro hydrochloride salt
Comparator Or Baseline(S)-1-(4-aminophenyl)ethylamine (prone to rapid ambient oxidation)
Quantified DifferenceExtended shelf life and elimination of premature oxidation yield losses
ConditionsMulti-step API synthesis and ambient laboratory storage

Procuring the nitro-hydrochloride salt minimizes degradation-related yield losses in multi-step pharmaceutical syntheses compared to starting with the electron-rich aniline derivative.

Validation of Chiral Sensors and Stationary Phases

Procuring the (S)-enantiomer is essential as a quantitative baseline to determine enantioselectivity factors (such as K_R/K_S) for novel macrocycles and fluorescent conjugates[1].

Synthesis of Electron-Deficient Chiral Resolving Agents

Serves as the mandatory starting material for orthopalladated complexes used to resolve electron-rich racemic mixtures, where standard unsubstituted amines fail to provide the necessary electronic environment[2].

Pharmaceutical Intermediate Synthesis

Acts as a stable, masked precursor for chiral diamines in the development of targeted therapeutics, where the nitro group is reduced late-stage to prevent premature oxidation [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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